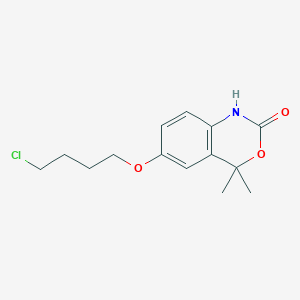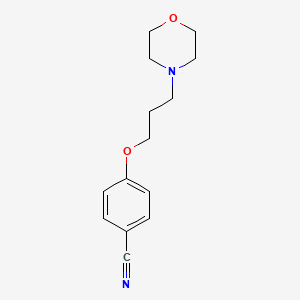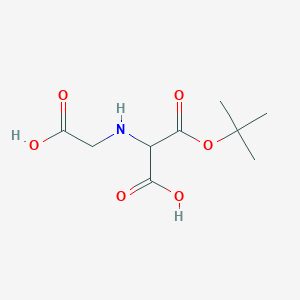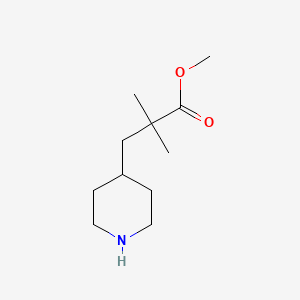
methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate
Overview
Description
methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a propionic acid ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate typically involves the esterification of 2,2-Dimethyl-3-(piperidine-4-yl)-propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted esters from nucleophilic substitution.
Scientific Research Applications
methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active propionic acid derivative, which can then interact with enzymes or receptors in biological systems. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-(piperidine-4-yl)-propionic acid: The parent acid form of the ester.
2,2-Dimethyl-3-(piperidine-4-yl)-propionic acid ethyl ester: An ester with an ethyl group instead of a methyl group.
2,2-Dimethyl-3-(piperidine-4-yl)-butanoic acid methyl ester: A similar compound with a butanoic acid ester group.
Uniqueness
methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity. The presence of the piperidine ring also contributes to its unique properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,10(13)14-3)8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3 |
InChI Key |
NZJNVUCLKGDVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCNCC1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
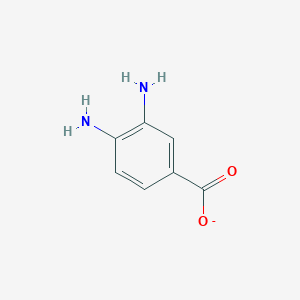
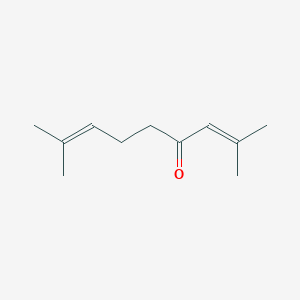
![3-Chloro-4,5-bis[(prop-2-yn-1-yl)oxy]aniline](/img/structure/B8644873.png)
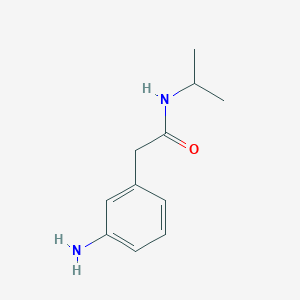
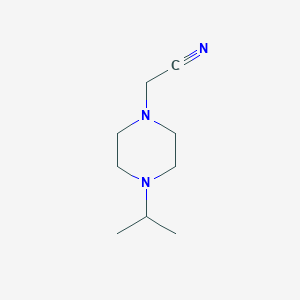
![Propanoic acid, 2,2-dimethyl-, 4-(cyclopropylmethoxy)-3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]phenyl ester, rel-](/img/structure/B8644892.png)
![[(2-Nitrophenylsulfonyl)amino]acetamide](/img/structure/B8644899.png)
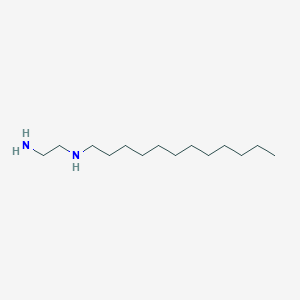
![3-Amino-5-bromobenzo[b]thiophene-2-carboxamide](/img/structure/B8644920.png)
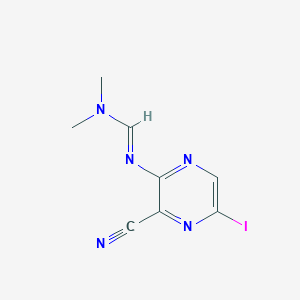
![N-[4-(Aminomethyl)-2-chloro-6-methylphenyl]acetamide](/img/structure/B8644940.png)
